Gypsogenic acid

Vue d'ensemble

Description

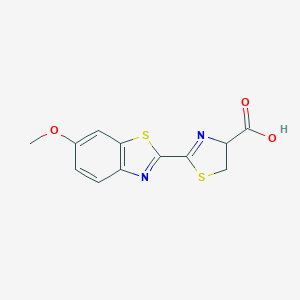

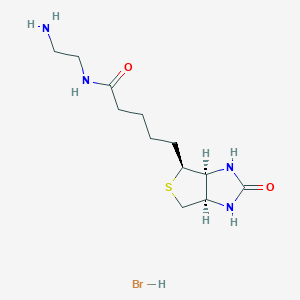

L’acide gypsogénique est un saponosidé triterpénoïde naturellement présent, principalement isolé des racines de Gypsophila oldhamiana. Il s’agit d’un analogue dicarboxylique de la gypsogénine et il est connu pour ses diverses activités biologiques, notamment ses propriétés antitumorales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide gypsogénique peut être synthétisé à partir de la gypsogénine par une étape d’hydrolyse. Le procédé implique la transformation d’une partie de la gypsogénine en acide gypsogénique . La voie de synthèse comprend généralement :

Hydrolyse : La gypsogénine est soumise à une hydrolyse pour obtenir l’acide gypsogénique.

Purification : Le produit est purifié par des techniques chromatographiques pour obtenir l’acide gypsogénique sous sa forme pure.

Méthodes de production industrielle : La production industrielle de l’acide gypsogénique implique l’extraction de saponines à partir de sources végétales telles que Saponaria vaccaria. Les graines sont broyées et les solides sont extraits avec du méthanol. L’extrait est ensuite soumis à des étapes de purification supplémentaires pour isoler l’acide gypsogénique .

Analyse Des Réactions Chimiques

Types de réactions : L’acide gypsogénique subit diverses réactions chimiques, notamment :

Oxydation : L’acide gypsogénique peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l’acide gypsogénique.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d’acide gypsogénique.

Réactifs et conditions courantes :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.

Réactifs de substitution : Les agents halogénants et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acide gypsogénique avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

Applications De Recherche Scientifique

Chimie : L’acide gypsogénique et ses dérivés sont utilisés comme matières premières pour la synthèse de molécules complexes.

Mécanisme D'action

L’acide gypsogénique exerce ses effets en endommageant les membranes cellulaires et en augmentant leur perméabilité. Cela conduit à la sortie des acides nucléiques intracellulaires, entraînant finalement la mort cellulaire . Les cibles moléculaires et les voies impliquées comprennent :

Disruption de la membrane cellulaire : L’acide gypsogénique interagit avec la bicouche lipidique des membranes cellulaires, ce qui entraîne une augmentation de la perméabilité.

Induction de l’apoptose : Le composé peut induire une mort cellulaire programmée dans les cellules cancéreuses en activant les voies apoptotiques.

Comparaison Avec Des Composés Similaires

L’acide gypsogénique est structurellement similaire à d’autres triterpènes pentacycliques tels que :

- Acide oléanolique

- Acide glycyrrhétique

- Acide ursolique

- Acide bétulinique

- Celastrol

Unicité : L’acide gypsogénique est unique en raison de sa structure spécifique d’acide dicarboxylique, qui confère des activités biologiques distinctes par rapport aux autres triterpènes. Sa capacité à perturber les membranes cellulaires et à induire l’apoptose en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBKVQNJKUVCE-JUENUIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5143-05-5 | |

| Record name | Gypsogenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5143-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)